molecular formula C17H15N3OS B3794792 N-allyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide

N-allyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B3794792
M. Wt: 309.4 g/mol
InChI Key: ZHMMEKWKCQPISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The carboxamide group can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it’s likely to be solid at room temperature due to the presence of multiple rings. Its solubility would depend on the solvent used, with it likely being more soluble in polar solvents due to the presence of the carboxamide group .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects. The pyridine and benzothiazole rings, for instance, are common in many pharmaceuticals and could interact with various enzymes or receptors .

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling this compound. It’s important to use personal protective equipment and work in a well-ventilated area. Specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

Future research could involve studying the properties and potential applications of this compound. For example, it could be tested for biological activity to see if it has potential as a drug. Additionally, its chemical reactivity could be studied to develop new synthetic methods .

Properties

IUPAC Name

N-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-10-20(12-13-6-5-9-18-11-13)17(21)16-19-14-7-3-4-8-15(14)22-16/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMEKWKCQPISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CN=CC=C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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